N-mesityl-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide
描述
N-mesityl-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a structurally complex molecule featuring:
- A mesityl group (2,4,6-trimethylphenyl) attached to the acetamide nitrogen.
- A thiazole ring linked via a thioether bridge to a 2-oxoethyl group.
- A 4-methoxyphenylamino substituent on the oxoethyl moiety.
属性
IUPAC Name |
2-[2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(2,4,6-trimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3S2/c1-14-9-15(2)22(16(3)10-14)26-20(27)11-18-12-30-23(25-18)31-13-21(28)24-17-5-7-19(29-4)8-6-17/h5-10,12H,11,13H2,1-4H3,(H,24,28)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDJTUYMMQQZXBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
相似化合物的比较
Comparison with Structural Analogs
Structural Similarities and Differences
The following table highlights key structural and functional group comparisons with related compounds:
Key Observations:
- Heterocyclic Core: The target compound’s thiazole ring distinguishes it from analogs with pyrimidinone (), thiazolidinone (), or pyridine () cores.
- Thioether Linkage : A common feature across all compounds, critical for maintaining structural rigidity and bioactivity.
常见问题
Q. Table 1: Example Synthetic Protocol
| Step | Reagents/Conditions | Purpose | Yield (%) |
|---|---|---|---|
| 1 | Acetyl chloride, DCM, 0°C | Acetamide formation | 70–85 |
| 2 | NaSH, EtOH, reflux | Thiol intermediate generation | 60–75 |
| 3 | 4-Methoxyphenyl isocyanate, THF | Urea linkage formation | 50–65 |
Purification typically employs column chromatography (silica gel, hexane/EtOAc) and recrystallization .
Basic: How is structural characterization performed for this compound?
Answer:
A combination of spectroscopic and analytical methods is used:
- NMR Spectroscopy: H and C NMR identify proton environments (e.g., thiazole C-H at δ 7.2–8.1 ppm, methoxy singlet at δ 3.8 ppm) .
- Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H] at m/z 486.12) .
- IR Spectroscopy: Detects functional groups (e.g., C=O stretch at 1680–1720 cm, N-H bend at 1540 cm) .
Note: X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .
Advanced: How do substituent modifications influence its biological activity?
Answer:
Structure-activity relationship (SAR) studies reveal:
- Thiazole Core: Critical for binding to enzymatic targets (e.g., kinase inhibition) .
- Methoxyphenyl Group: Enhances lipophilicity and membrane permeability, improving anticancer activity .
- Thioether Linkage: Stability against metabolic degradation compared to ethers .
Q. Table 2: SAR Trends in Analogous Compounds
| Substituent | Bioactivity (IC, μM) | Target |
|---|---|---|
| 4-Methoxyphenyl | 0.45 (Anticancer) | Topoisomerase II |
| 2,4-Dichlorophenyl | 1.2 (Antimicrobial) | Bacterial gyrase |
| Mesityl | 0.32 (Antiproliferative) | Tubulin polymerization |
Systematic substitution (e.g., halogenation, alkylation) and in vitro assays (MTT, MIC) are recommended for optimization .
Advanced: What methodological challenges arise in quantifying this compound in biological matrices?
Answer:
Key challenges include:
- Low Solubility: Use of DMSO/water mixtures (≤0.1% DMSO) to avoid cytotoxicity .
- Matrix Interference: Solid-phase extraction (C18 columns) coupled with LC-MS/MS improves sensitivity (LOQ: 10 ng/mL) .
- Degradation: Stabilize samples at -80°C and avoid repeated freeze-thaw cycles .
Protocol:
Sample Preparation: Plasma protein precipitation with acetonitrile.
Chromatography: Reverse-phase C18 column, gradient elution (0.1% formic acid in HO/MeOH).
Detection: ESI+ mode, MRM transitions for quantification .
Advanced: How can conflicting data in biological assays be resolved?
Answer:
Contradictions (e.g., variable IC values across studies) may stem from:
- Assay Conditions: Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times .
- Compound Purity: Validate via HPLC (≥95% purity) and elemental analysis .
- Target Selectivity: Use siRNA knockdown or CRISPR models to confirm on-target effects .
Statistical Approach:
- Meta-analysis of independent datasets with standardized protocols (e.g., NIH LINCS guidelines).
Advanced: What computational tools predict its interaction with biological targets?
Answer:
- Molecular Docking (AutoDock Vina): Simulates binding to ATP pockets (e.g., EGFR kinase, PDB ID: 1M17) .
- MD Simulations (GROMACS): Assess stability of ligand-receptor complexes over 100-ns trajectories .
- QSAR Models: Relate logP and polar surface area to permeability (R > 0.85 for BBB penetration) .
Validation: Co-crystallization or mutagenesis studies to confirm predicted binding residues .
Advanced: What strategies mitigate toxicity in preclinical models?
Answer:
- Prodrug Design: Mask polar groups (e.g., esterification of acetamide) to reduce off-target effects .
- Dose Optimization: Maximum tolerated dose (MTD) studies in rodents (e.g., 50 mg/kg, q.d. × 14 days) .
- Biomarker Monitoring: Track liver enzymes (ALT/AST) and renal function (BUN/creatinine) .
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